molecular formula C21H21BrN2O B2906570 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one CAS No. 355418-71-2

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one

Cat. No.: B2906570
CAS No.: 355418-71-2
M. Wt: 397.316
InChI Key: XUWWTBOSQWKYOL-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure substituted with a bromine atom at the 6th position, a phenyl group at the 4th position, and a piperidin-1-ylmethyl group at the 3rd position. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Phenyl Substitution: The phenyl group is introduced at the 4th position through a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Piperidin-1-ylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinoline: Lacks the bromine and piperidin-1-ylmethyl substitutions.

    6-bromoquinoline: Lacks the phenyl and piperidin-1-ylmethyl substitutions.

    3-(piperidin-1-ylmethyl)quinoline: Lacks the bromine and phenyl substitutions.

Uniqueness

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is unique due to the specific combination of substituents on the quinoline core, which can confer distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWWTBOSQWKYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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